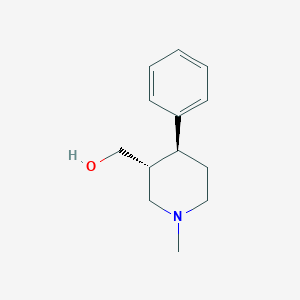
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3R,4S)-
Vue d'ensemble
Description
3-Piperidinemethanol, 1-methyl-4-phenyl-, (3R,4S)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is commonly referred to as PMPS, and it has a unique stereochemistry that makes it a valuable tool for researchers.
Applications De Recherche Scientifique
Pharmaceutical Applications
Piperidines are crucial building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic and natural piperidines for their pharmacological potential. These investigations include the discovery and biological evaluation of drugs containing the piperidine moiety .
Dual Inhibitors for ALK and ROS1 Kinases
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compounds similar to our target, were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Functionalization and Cyclization Reactions
Researchers have explored various methods for the synthesis of substituted piperidines. These include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. Developing efficient and cost-effective synthetic routes for these derivatives remains an active area of research .
Spiropiperidines and Condensed Piperidines
The formation of spiropiperidines and condensed piperidines has attracted attention. These structural motifs offer diverse possibilities for drug development and bioactivity .
Multicomponent Reactions (MCRs)
MCRs involving piperidines have been investigated. These reactions allow the rapid assembly of complex molecules from simple starting materials. Researchers explore MCRs as a powerful tool for accessing diverse piperidine derivatives .
Biological Activity and Drug Design
Understanding the biological activity of piperidine-containing compounds is essential. Researchers study their interactions with biological targets, aiming to design novel drugs. The piperidine nucleus continues to inspire drug discovery efforts .
Propriétés
IUPAC Name |
[(3R,4S)-1-methyl-4-phenylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRITADCAOWGKC-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





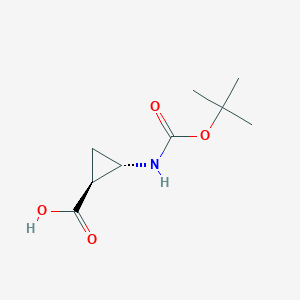
![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)
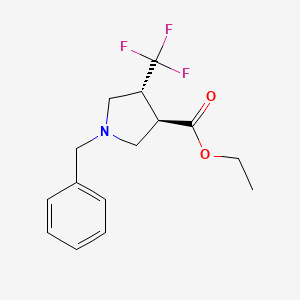
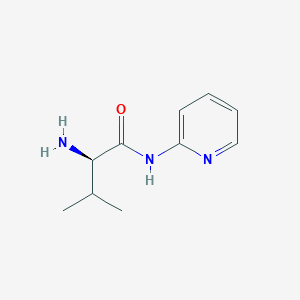
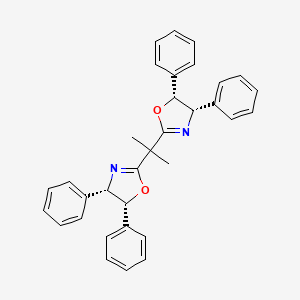
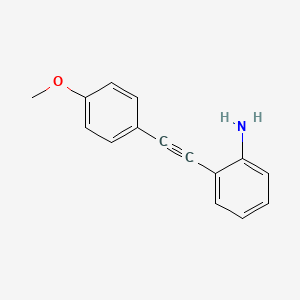

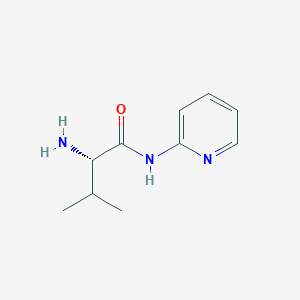
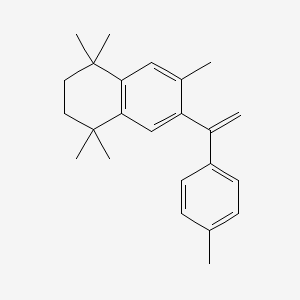
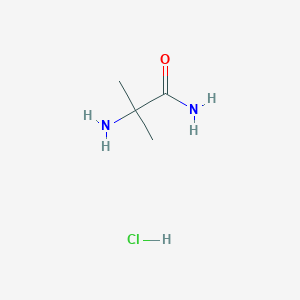

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)